molecular formula C29H24Si B6289282 Bis(fluoren-9-yl)methylvinylsilane CAS No. 164462-11-7

Bis(fluoren-9-yl)methylvinylsilane

Cat. No.: B6289282
CAS No.: 164462-11-7
M. Wt: 400.6 g/mol
InChI Key: MMPLPYODSKXZJS-UHFFFAOYSA-N
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Description

Bis(fluoren-9-yl)methylvinylsilane: is a chemical compound with the molecular formula C29H24Si and a molecular weight of 400.6 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(fluoren-9-yl)methylvinylsilane typically involves the reaction of fluorenyl derivatives with vinylsilane precursors. One common method involves the use of boron trifluoride as a catalyst in the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out under mild conditions, typically at room temperature, and yields highly functionalized products.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(fluoren-9-yl)methylvinylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into fluorenyl alcohols.

    Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Reactions with nucleophiles like and can be carried out under mild conditions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols.

    Substitution: Various substituted fluorenyl derivatives.

Scientific Research Applications

Bis(fluoren-9-yl)methylvinylsilane has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Bis(fluoren-9-yl)methylvinylsilane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in aggregation-induced emission (AIE) , making it useful in the development of light-emitting materials

Comparison with Similar Compounds

  • 9,9′-(1,4-phenylene)bis(fluoren-9-ol)
  • 9,9′-(ethyne-1,2-diyl)bis(fluoren-9-ol)
  • 9,9′-(biphenyl-4,4′-diyl)bis(fluoren-9-ol)

Comparison: Bis(fluoren-9-yl)methylvinylsilane stands out due to its unique vinylsilane group, which imparts distinct chemical reactivity and potential for polymerization. This makes it particularly valuable in the development of advanced materials with specific optoelectronic properties. In contrast, the similar compounds listed above lack the vinylsilane group and therefore exhibit different chemical behaviors and applications.

Properties

IUPAC Name

ethenyl-bis(9H-fluoren-9-yl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Si/c1-3-30(2,28-24-16-8-4-12-20(24)21-13-5-9-17-25(21)28)29-26-18-10-6-14-22(26)23-15-7-11-19-27(23)29/h3-19,28-29H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPLPYODSKXZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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